molecular formula C10H8O2 B1361143 6-Methylchromone CAS No. 38445-23-7

6-Methylchromone

Cat. No.: B1361143
CAS No.: 38445-23-7
M. Wt: 160.17 g/mol
InChI Key: HTXQVFXXVXOLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylchromone is a heterocyclic organic compound featuring a chromone ring with a methyl group in position six. It is a derivative of chromone, which is a naturally occurring phenolic compound found in various plants and fungi. The molecular formula of this compound is C10H8O2, and it has a molecular weight of 160.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylchromone can be synthesized through various methods. One common approach involves the reaction of 3-formylchromone with primary amines and secondary phosphine oxides. This reaction can be carried out at ambient temperature without the need for a catalyst . Another method involves the use of green synthesis techniques, such as microwave and ultrasound irradiation, solvent-free reactions, and reactions in aqueous media .

Industrial Production Methods

Industrial production of this compound often involves the use of eco-friendly approaches to minimize waste generation and improve efficiency. Multicomponent reactions (MCRs) are commonly employed in industrial settings due to their high atom efficiency and operational simplicity .

Chemical Reactions Analysis

Types of Reactions

6-Methylchromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylchromone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methylchromone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting microbial growth, and reducing inflammation. The compound’s antioxidant properties help in scavenging free radicals, while its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

6-Methylchromone is compared with other similar compounds, such as:

  • 6-Methoxychromone
  • 6-Fluorochromone
  • 6-Chlorochromone
  • 6-Bromochromone

Uniqueness

This compound is unique due to its specific methyl group substitution at the sixth position, which imparts distinct chemical and biological properties. This substitution affects its reactivity and interaction with various molecular targets, making it a valuable compound in scientific research .

List of Similar Compounds

Properties

IUPAC Name

6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXQVFXXVXOLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953444
Record name 6-Methyl-4H-1-benzopyran-4-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314041-54-8, 38445-23-7
Record name 6-Methyl-4H-1-benzopyran-4-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80953444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylchromone
Reactant of Route 2
Reactant of Route 2
6-Methylchromone
Reactant of Route 3
Reactant of Route 3
6-Methylchromone
Reactant of Route 4
6-Methylchromone
Reactant of Route 5
6-Methylchromone
Reactant of Route 6
6-Methylchromone
Customer
Q & A

Q1: What is the molecular formula and weight of 6-Methylchromone?

A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ]

Q3: Can you explain the behavior of this compound-3-carbonitrile under nucleophilic conditions?

A4: this compound-3-carbonitrile displays diverse reactivity with nucleophiles. For instance, it can undergo unexpected cyclizations to form chromeno[4,3-b]pyridine or benzoxocine derivatives when reacted with malononitrile dimer or N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide, respectively. [] In other cases, reactions with nucleophiles like 3-amino-1,2,4-triazole lead to γ-pyrone ring opening followed by cycloaddition onto the nitrile group, yielding various heterocyclic systems. [, , , , ]

Q4: Are there any reported catalytic applications of this compound derivatives?

A5: While the provided research doesn't focus on catalytic applications of this compound itself, some studies utilize this compound-3-carbonitrile as a starting material to synthesize structurally diverse heteroannulated chromones. These compounds could potentially exhibit catalytic properties, but further research is needed. [, ]

Q5: What is known about the antimicrobial activity of this compound derivatives?

A6: Several studies investigate the antimicrobial potential of metal complexes formed with Schiff bases derived from this compound. [, , ] These complexes often exhibit enhanced antibacterial and antifungal activities compared to the parent Schiff base. []

Q6: How can this compound derivatives be synthesized?

A8: Various methods are reported for synthesizing this compound derivatives. One approach involves using 3-formyl-6-methylchromone as a starting material, which can be reacted with different nucleophiles to yield diversely substituted this compound derivatives. [, , , , ]

Q7: Can you elaborate on the synthesis of 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one, a model for fulvic acid, using this compound?

A9: Three distinct synthetic routes utilize this compound precursors to construct the 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one framework, mimicking the core structure of the fungal metabolite fulvic acid. [] These methods showcase the versatility of this compound as a building block for more complex structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.